
Methyl 3-(trifluoromethoxy)propanoate
Overview
Description
Methyl 3-(trifluoromethoxy)propanoate is an organic compound with the molecular formula C5H7F3O3 It is a trifluoromethyl ether derivative, characterized by the presence of a trifluoromethoxy group attached to a propanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-(trifluoromethoxy)propanoate can be synthesized through several methods. One common approach involves the fluorination of trichloromethoxypropanecarboxylic acid derivatives. This process typically employs reagents such as antimony trifluoride or hydrogen fluoride under controlled conditions . Another method involves the oxidative desulfurization-fluorination of xanthates, which has been shown to be effective for producing primary alkyl trifluoromethyl ethers .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale fluorination processes. These methods are designed to ensure high yields and purity of the final product. The use of specialized equipment and stringent reaction conditions is essential to achieve the desired outcomes .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(trifluoromethoxy)propanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the trifluoromethoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
Methyl 3-(trifluoromethoxy)propanoate has several applications in scientific research:
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs with improved efficacy and safety profiles.
Mechanism of Action
The mechanism by which methyl 3-(trifluoromethoxy)propanoate exerts its effects involves interactions with specific molecular targets. The trifluoromethoxy group can influence the compound’s reactivity and binding affinity to enzymes and receptors. This, in turn, affects various biochemical pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl (trifluoromethoxy)acetate
- Ethyl 3-(trifluoromethoxy)propanoate
- Methyl 2-(trifluoromethoxy)propanoate
Uniqueness
Methyl 3-(trifluoromethoxy)propanoate is unique due to its specific structural configuration, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
methyl 3-(trifluoromethoxy)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F3O3/c1-10-4(9)2-3-11-5(6,7)8/h2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLRJDXIQQPRCNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCOC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3-(furan-2-yl)-1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2929011.png)
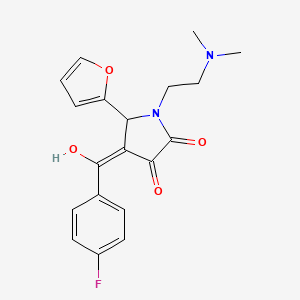
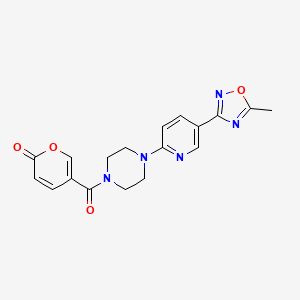

![1-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(4-fluorophenyl)-1H-pyrazol-5-amine](/img/structure/B2929020.png)
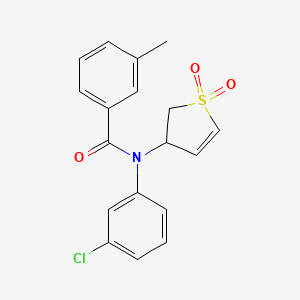
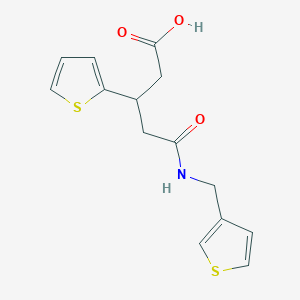
oxidoazanium](/img/structure/B2929024.png)
![ethyl 5-cyclopentaneamido-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2929025.png)
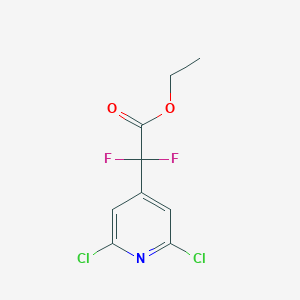
![7-(cyclopentylamino)-2-(4-methoxyphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2929029.png)
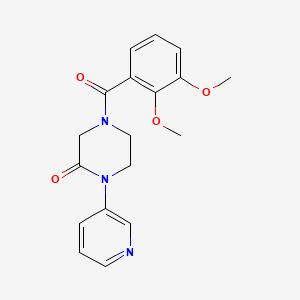
![2-{[1-(3-Chloropyridin-2-yl)piperidin-4-yl]oxy}-5-fluoropyrimidine](/img/structure/B2929033.png)
![(4-ethoxyphenyl)(6-fluoro-1,1-dioxido-4-(p-tolyl)-4H-benzo[b][1,4]thiazin-2-yl)methanone](/img/structure/B2929034.png)
